Benzyl (2S)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate
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Overview
Description
Benzyl (2S)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate is a complex organic compound with a unique structure that includes an oxazolidine ring, two phenyl groups, and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2S)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate typically involves the formation of the oxazolidine ring through a cyclization reaction. One common method involves the reaction of an amino alcohol with a carbonyl compound under acidic conditions to form the oxazolidine ring. The benzyl ester group can be introduced through esterification reactions using benzyl alcohol and an appropriate carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to remove oxygen atoms.
Substitution: Nucleophilic substitution reactions can replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halides and nucleophiles in the presence of catalysts can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
Benzyl (2S)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl (2S)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The phenyl groups can participate in π-π interactions, further stabilizing these interactions .
Comparison with Similar Compounds
Similar Compounds
Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate: Similar structure but with a morpholine ring instead of an oxazolidine ring.
Phenylacetone: Contains a phenyl group and a carbonyl group but lacks the oxazolidine ring.
Benzyl benzoate: Contains a benzyl ester but lacks the oxazolidine ring and additional phenyl groups.
Uniqueness
Benzyl (2S)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate is unique due to its combination of an oxazolidine ring, two phenyl groups, and a benzyl ester. This structure provides a versatile platform for chemical modifications and interactions with biological molecules, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C23H19NO4 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
benzyl (2S)-5-oxo-2,4-diphenyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C23H19NO4/c25-22-20(18-12-6-2-7-13-18)24(21(28-22)19-14-8-3-9-15-19)23(26)27-16-17-10-4-1-5-11-17/h1-15,20-21H,16H2/t20?,21-/m0/s1 |
InChI Key |
VUHAXUDTXAGDSL-LBAQZLPGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N2[C@@H](OC(=O)C2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N2C(C(=O)OC2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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